(2E,4E,6E)-7-[3-Hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid (2E,4E,6E)-7-[3-Hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Brand Name: Vulcanchem
CAS No.: 118498-90-1
VCID: VC0219565
InChI: InChI=1S/C43H65NO14/c1-9-10-13-20-34-42(5,6)39(49)40(50)43(52,58-34)29(25-55-33-24-36(53-7)56-28(4)37(33)48)41(51)44-22-17-16-18-26(2)38(54-8)27(3)32-23-30(45)31(57-32)19-14-11-12-15-21-35(46)47/h9-21,27-34,36-40,45,48-50,52H,22-25H2,1-8H3,(H,44,51)(H,46,47)/b10-9+,12-11+,17-16+,19-14+,20-13+,21-15+,26-18+
SMILES: CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)O)O)(C)C
Molecular Formula: C43H65NO14
Molecular Weight: 820 g/mol

(2E,4E,6E)-7-[3-Hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid

CAS No.: 118498-90-1

Main Products

VCID: VC0219565

Molecular Formula: C43H65NO14

Molecular Weight: 820 g/mol

(2E,4E,6E)-7-[3-Hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid - 118498-90-1

CAS No. 118498-90-1
Product Name (2E,4E,6E)-7-[3-Hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Molecular Formula C43H65NO14
Molecular Weight 820 g/mol
IUPAC Name (2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid
Standard InChI InChI=1S/C43H65NO14/c1-9-10-13-20-34-42(5,6)39(49)40(50)43(52,58-34)29(25-55-33-24-36(53-7)56-28(4)37(33)48)41(51)44-22-17-16-18-26(2)38(54-8)27(3)32-23-30(45)31(57-32)19-14-11-12-15-21-35(46)47/h9-21,27-34,36-40,45,48-50,52H,22-25H2,1-8H3,(H,44,51)(H,46,47)/b10-9+,12-11+,17-16+,19-14+,20-13+,21-15+,26-18+
Standard InChIKey HNIKNQLZTDKDEB-JVSQKCCUSA-N
Isomeric SMILES C/C=C/C=C/C1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NC/C=C/C=C(\C)/C(C(C)C3CC(C(O3)/C=C/C=C/C=C/C(=O)O)O)OC)O)O)O)(C)C
SMILES CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)O)O)(C)C
Canonical SMILES CC=CC=CC1C(C(C(C(O1)(C(COC2CC(OC(C2O)C)OC)C(=O)NCC=CC=C(C)C(C(C)C3CC(C(O3)C=CC=CC=CC(=O)O)O)OC)O)O)O)(C)C
Synonyms unphenelfamycin
PubChem Compound 6443942
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator